Ribalinium perchlorate

Description

Properties

CAS No. |

2466-31-1 |

|---|---|

Molecular Formula |

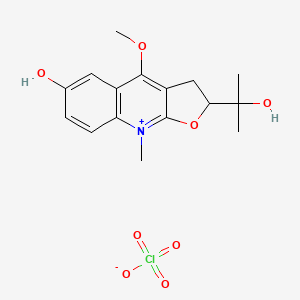

C16H20ClNO8 |

Molecular Weight |

389.8 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-6-ol;perchlorate |

InChI |

InChI=1S/C16H19NO4.ClHO4/c1-16(2,19)13-8-11-14(20-4)10-7-9(18)5-6-12(10)17(3)15(11)21-13;2-1(3,4)5/h5-7,13,19H,8H2,1-4H3;(H,2,3,4,5) |

InChI Key |

BMTRCGJGKXUIPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CC2=C(C3=C(C=CC(=C3)O)[N+](=C2O1)C)OC)O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ribalinium perchlorate can be synthesized through various synthetic routes. One common method involves the reaction of ribalinium chloride with perchloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. The reaction can be represented as follows:

[ \text{Ribalinium chloride} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ribalinium perchlorate undergoes various chemical reactions, including:

Oxidation: Due to the presence of the perchlorate anion, this compound can act as a strong oxidizing agent.

Reduction: The compound can be reduced under specific conditions to form different products.

Substitution: this compound can participate in substitution reactions, where the perchlorate anion is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Ribalinium perchlorate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating certain medical conditions.

Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ribalinium perchlorate involves its interaction with molecular targets and pathways. The perchlorate anion can inhibit certain enzymatic activities by interfering with the transport of ions across cell membranes. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Thermal Stability

| Property | Acetamidinium Perchlorate | This compound (Inferred) |

|---|---|---|

| Decomposition Onset | 248°C | Not reported |

| Peak Decomposition | 390°C | Not reported |

| Melting Point | Decomposes on melting | Likely similar behavior |

Acetamidinium perchlorate decomposes at 248°C, significantly lower than guanidinium perchlorate (350°C), due to reduced hydrogen bonding in the acetamidinium cation. This compound likely follows similar decomposition trends, though exact data are unavailable .

Chemical Composition

- Nitrogen Content: Acetamidinium salts have a lower nitrogen content compared to guanidinium salts (due to replacement of an amino group with a methyl group). This compound may exhibit intermediate nitrogen levels depending on its structure.

- Ribalinium’s carbon framework remains undefined .

Comparison with Guanidinium Perchlorate

Guanidinium perchlorate (CH₆N₃⁺·ClO₄⁻) is a benchmark energetic material. Key contrasts with this compound include:

Thermal and Energetic Performance

| Property | Guanidinium Perchlorate | This compound (Inferred) |

|---|---|---|

| Decomposition Onset | 350°C | Not reported |

| Oxygen Balance | Higher | Likely lower |

| Stability in Pyrotechnics | Excellent | Uncertain |

Guanidinium perchlorate’s superior thermal stability (decomposition at 350°C) and oxygen balance make it preferable for controlled explosive reactions. This compound’s performance would depend on its cation’s ability to stabilize the perchlorate anion .

Environmental and Health Considerations

Perchlorate compounds, including this compound, pose risks due to their persistence and thyroid-disrupting effects. Key findings:

- Worker Exposure : Long-term exposure in perchlorate manufacturing correlates with altered thyroid function, emphasizing the need for stringent safety measures .

- Environmental Remediation : Phytoremediation and constructed wetlands are effective for perchlorate-contaminated sites, though Ribalinium-specific studies are lacking .

- Analytical Methods : HPLC/ESI/MS and ion chromatography are standard for detecting perchlorate in water and soil, applicable to this compound monitoring .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Ribalinium perchlorate in environmental or biological samples?

- Methodology : Liquid chromatography-mass spectrometry (LC/MS) and ion chromatography-mass spectrometry (IC/MS-MS) are widely used. For selectivity, monitor isotopic ratios (e.g., / ≈ 3.0655) to distinguish perchlorate from interferants like sulfate . Isotopically labeled internal standards (e.g., -labeled perchlorate) improve accuracy by correcting for instrument variability and matrix effects . Limit of detection (LOD) studies should follow USEPA protocols, with practical quantitation limits (PQL) validated for specific sample types (e.g., aqueous, soil) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Guidelines : Follow standardized protocols for synthesis, purification, and characterization. For new compounds, provide nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and purity data (>95% by HPLC). For known compounds, cite literature methods and confirm identity via spectral matching . Detailed experimental procedures should be archived in supplementary materials to enable replication .

Q. What are the critical parameters for assessing this compound’s stability in experimental systems?

- Approach : Conduct stability studies under varying conditions (pH, temperature, light). For environmental samples, evaluate degradation over 7 days at ambient temperature and validate recovery rates using spiked matrices . Accelerated solvent extraction (ASE) paired with EPA Method 314.1 ensures consistent recovery in complex matrices like soil .

Advanced Research Questions

Q. How should researchers design studies to address non-monotonic dose-response relationships observed with perchlorate compounds?

- Experimental Design : Chronic exposure studies should include multiple dose levels (e.g., 10, 30, 100 ppm) across developmental stages. For example, in vertebrate models, thyroid follicle hyperplasia and gonad alterations may occur despite stable thyroxine (T4/T3) levels, suggesting compensatory mechanisms . Use longitudinal sampling to track hormone dynamics and histological endpoints (e.g., thyroid histopathology) .

Q. What strategies resolve contradictions in data on this compound’s thyroid-disrupting effects?

- Analysis : Discrepancies in hormone levels (e.g., unchanged T4/T3 despite morphological changes) may arise from species-specific compensation or non-thyroidal mechanisms. Combine ecologic data with controlled lab studies to isolate causal pathways . For human health risk assessments, integrate toxicokinetic models and epidemiological data, accounting for variables like iodide intake and lactation exposure .

Q. How can isotopic labeling improve mechanistic studies of this compound’s environmental behavior?

- Technique : Use - or -labeled analogs to trace perchlorate degradation pathways (e.g., microbial reduction to chloride). Isotope ratio mass spectrometry (IRMS) quantifies isotopic fractionation, distinguishing biotic vs. abiotic processes . This approach is critical for modeling perchlorate persistence in groundwater .

Q. What are best practices for validating perchlorate contamination trends in longitudinal environmental studies?

- Data Handling : Apply non-parametric trend analysis (e.g., Mann-Kendall test) to groundwater datasets. Replace non-detects with reporting limits only if they are below maximum detected concentrations to avoid bias . For multi-year surveys, stratify data by sampling site and season to control for variability .

Tables for Key Methodological Reference

| Method | Key Parameters | Applications | Evidence |

|---|---|---|---|

| LC/MS with isotopic ratio | / = 3.0655 | Selectivity in complex matrices | |

| Chronic exposure assay | 10–100 ppm, larval to adult stages | Thyroid/gonad histopathology | |

| ASE-EPA 314.1 | 100–150°C, 10 MPa, 5 cycles | Soil/perchlorate extraction | |

| Trend analysis | Mann-Kendall test, censored data handling | Groundwater contamination monitoring |

Key Considerations

- Data Quality : Prioritize peer-reviewed sources (e.g., NIST, EPA) for physicochemical properties .

- Ethical Frameworks : Align study objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .

- Contradictory Findings : Address discrepancies (e.g., thyroid effects vs. hormone stability) by integrating mechanistic and population-level data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.